

Pfvlyl Peptide: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Overview of the Hydrophobic Cell-Penetrating Peptide **Pfvlyl**: Sequence, Properties, and Therapeutic Applications

Abstract

The **Pfvlyl** peptide, with the amino acid sequence Pro-Phe-Val-Tyr-Leu-Ile, is a hydrophobic cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery and therapeutics.^[1] Derived from the C-terminal portion of the C105Y peptide, **Pfvlyl** plays a pivotal role in mediating cellular uptake and nuclear localization.^[1] Its inherent ability to traverse cellular membranes allows for the efficient intracellular delivery of a wide array of cargo molecules, including small molecule drugs, peptides, and nucleic acids. This technical guide provides a comprehensive overview of the **Pfvlyl** peptide, detailing its physicochemical properties, mechanism of action, and applications in drug development, with a particular focus on its use in anticancer therapy. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Cell-penetrating peptides (CPPs) represent a promising class of molecules capable of overcoming the cellular membrane barrier, a significant hurdle in drug delivery.^{[2][3][4]} Among

these, hydrophobic CPPs have emerged as effective vectors for intracellular delivery. The **Pfvlyli** peptide is a notable example of a hydrophobic CPP, composed of six amino acids: Proline-Phenylalanine-Valine-Tyrosine-Leucine-Isoleucine.[1] Its hydrophobic nature is a key determinant of its interaction with the lipid bilayer of cell membranes, facilitating the internalization of conjugated cargo.[5] This peptide has been successfully utilized to deliver pro-apoptotic peptides and chemotherapeutic agents, demonstrating its potential in targeted cancer therapy.[2][5]

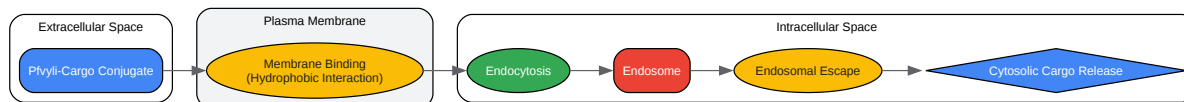
Physicochemical Properties of Pfvlyli Peptide

The primary structure and key physicochemical properties of the **Pfvlyli** peptide are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	Pro-Phe-Val-Tyr-Leu-Ile	[1]
Molecular Formula	C40H58N6O8	[1]
Molecular Weight	750.92 g/mol	[1]
Classification	Hydrophobic Cell-Penetrating Peptide	[2][5]
Origin	C-terminal portion of C105Y peptide	[1]

Mechanism of Cellular Uptake

The primary mechanism by which the **Pfvlyli** peptide and its conjugates enter cells is through endocytosis.[2][3][4] At physiological temperatures (37°C), **Pfvlyli** is efficiently endocytosed into cells.[2][3][4] However, at higher concentrations, there is evidence suggesting a direct translocation across the plasma membrane.[2][3][4] When conjugated to liposomes, the cellular internalization of **Pfvlyli**-modified formulations involves a combination of lipid raft- and clathrin-mediated endocytosis in a temperature-dependent manner.[5] The hydrophobic interaction between **Pfvlyli** and the cell membrane is a critical factor in facilitating this uptake.[5]



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Figure 1: General workflow for the cellular uptake of **Pfvlyli**-cargo conjugates.

Applications in Drug Delivery and Therapeutics

The ability of **Pfvlyli** to facilitate intracellular delivery has been harnessed for various therapeutic applications, most notably in cancer treatment.

Delivery of Pro-apoptotic Peptides

Pfvlyli has been conjugated to pro-apoptotic domain (PAD) peptides, such as (klaklak)₂, to induce apoptosis in cancer cells.[2] The resulting **Pfvlyli**-PAD conjugates have demonstrated cytotoxicity in different cancer cell lines.[2][3][4] Studies have shown that leukemia cells (KG1a) are more sensitive to **Pfvlyli**-PAD than HeLa cells.[2][3][4] The cytotoxic effects are rapid and appear to be mediated at least in part at the plasma membrane, in addition to the induction of apoptosis at the mitochondria.[2][3][4]

Delivery of Chemotherapeutic Agents

Pfvlyli has been used to modify liposomal formulations of chemotherapeutic drugs like doxorubicin and paclitaxel to enhance their delivery and efficacy in breast cancer models.[5] **Pfvlyli**-modified stealth liposomes loaded with doxorubicin (**Pfvlyli**-SSLs-DOX) have shown increased intracellular delivery and enhanced cytotoxicity.[5] Similarly, **Pfvlyli**-modified nanoliposomes loaded with paclitaxel have demonstrated improved cellular uptake and antitumor efficacy.

Quantitative Data Summary

While specific IC₅₀ values are not consistently reported across all studies, the available data indicates a significant enhancement of cytotoxicity when drugs are delivered using **Pfvlyli**.

Conjugate/Formulation	Cell Line(s)	Effect	Reference
Pfvlyl-PAD	KG1a (leukemia), HeLa (cervical cancer)	KG1a cells are more sensitive to the conjugate than HeLa cells.	[2] [3] [4]
Pfvlyl-modified Doxorubicin Liposomes	Breast cancer cells	Enhanced intracellular delivery and cytotoxicity.	[5]
Pfvlyl-modified Paclitaxel Liposomes	MCF-7 (breast cancer)	Improved internalization efficiency and cytotoxicity compared to non-modified liposomes.	

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the **Pfvlyl** peptide.

Synthesis of Pfvlyl-PAD Conjugate

A detailed protocol for the synthesis of peptide conjugates is crucial for reproducibility. While the exact protocol for **Pfvlyl**-PAD is not publicly detailed, a general approach involves solid-phase peptide synthesis followed by conjugation of the two peptide moieties.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

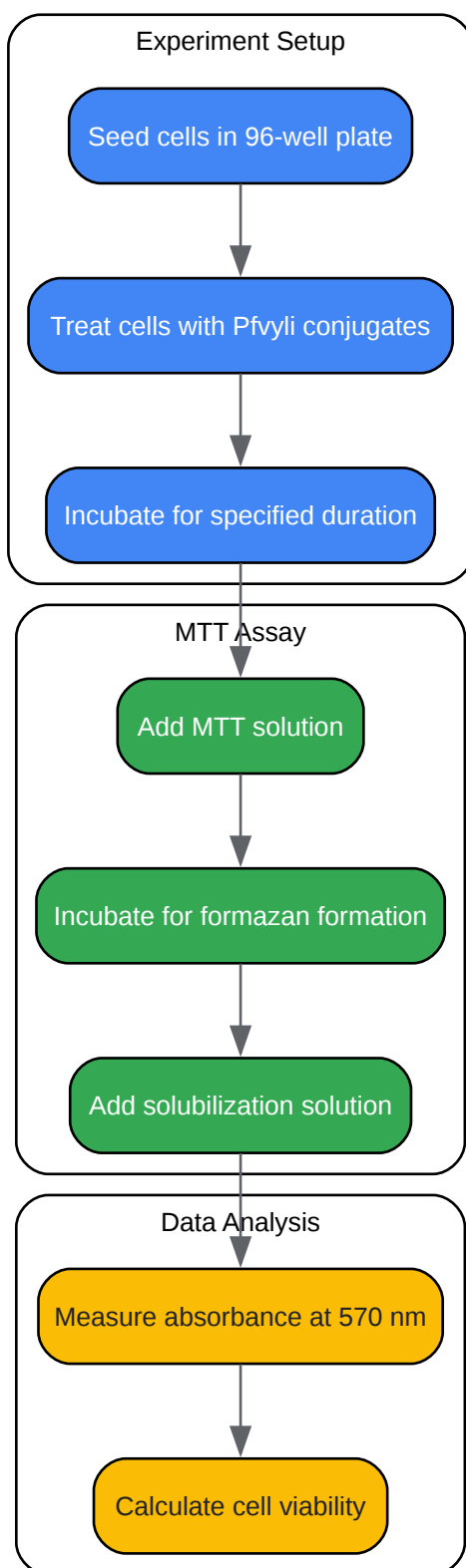
Materials:

- 96-well plates

- Cancer cell lines (e.g., KG1a, HeLa)
- Cell culture medium
- **Pfvyli** peptide conjugates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with varying concentrations of the **Pfvyli**-conjugate and control peptides for a specified duration (e.g., 24, 48, or 72 hours).
- Following incubation, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control cells.



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Figure 2: Workflow for a typical MTT cell viability assay.

Preparation of Pfvlyli-Modified Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

Materials:

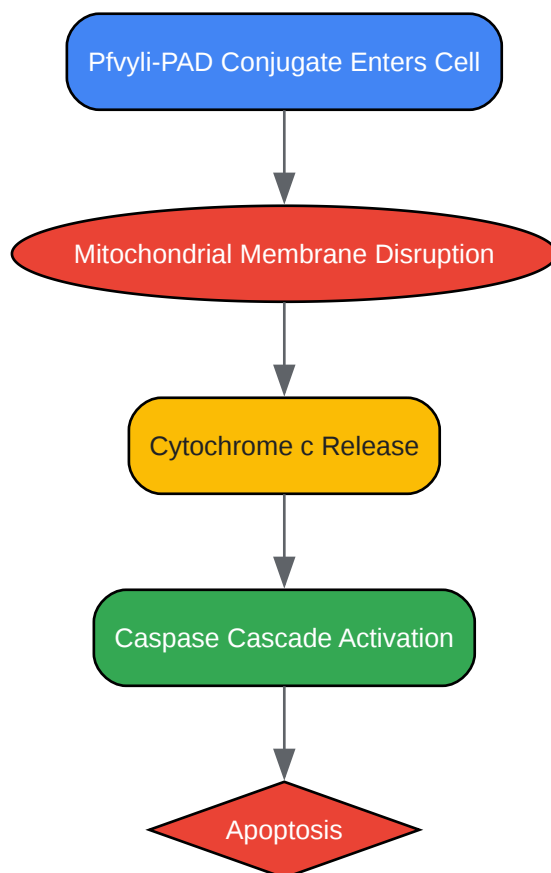
- Lipids (e.g., HSPC, cholesterol, DSPE-PEG)
- **Pfvlyli**-conjugated lipid (e.g., DSPE-PEG-**Pfvlyli**)
- Chloroform and methanol
- Drug to be encapsulated (e.g., doxorubicin, paclitaxel)
- Buffer solution (e.g., PBS)
- Rotary evaporator
- Extruder with polycarbonate membranes

Procedure:

- Dissolve the lipids and the **Pfvlyli**-conjugated lipid in a mixture of chloroform and methanol in a round-bottom flask.
- Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
- Hydrate the lipid film with a buffer solution containing the drug to be encapsulated. This process is typically done above the lipid phase transition temperature.
- The resulting liposome suspension is then sized by extrusion through polycarbonate membranes with a defined pore size to obtain unilamellar vesicles of a specific diameter.
- Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Signaling Pathways

When conjugated to a pro-apoptotic peptide (PAD), **Pfvyli** facilitates the delivery of this cargo into the cell, leading to the induction of apoptosis. The primary mechanism involves the disruption of the mitochondrial membrane.



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Figure 3: Simplified signaling pathway of **Pfvyli**-PAD induced apoptosis.

Conclusion

The **Pfvyli** peptide is a versatile and effective hydrophobic cell-penetrating peptide with significant potential in the field of drug delivery. Its ability to efficiently transport various cargo molecules across the cell membrane makes it a valuable tool for therapeutic development, particularly in the context of targeted cancer therapy. Further research focusing on optimizing **Pfvyli**-based delivery systems and elucidating the precise molecular details of its interactions with cellular components will undoubtedly expand its applications and bring it closer to clinical use. This technical guide provides a foundational resource for researchers and drug development professionals to understand and utilize the **Pfvyli** peptide in their work.

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